molecular formula C11H11NO2 B2819941 2-Ethyl-1-benzofuran-3-carbaldehyde oxime CAS No. 92287-69-9

2-Ethyl-1-benzofuran-3-carbaldehyde oxime

Cat. No.: B2819941
CAS No.: 92287-69-9
M. Wt: 189.214
InChI Key: BUKQODPEAREPPX-UHFFFAOYSA-N
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Description

2-Ethyl-1-benzofuran-3-carbaldehyde oxime is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde oxime typically involves the reaction of 2-Ethyl-1-benzofuran-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-benzofuran-3-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile derivatives.

    Reduction: The oxime can be reduced to form amine derivatives.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitrile derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

2-Ethyl-1-benzofuran-3-carbaldehyde oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-benzofuran-3-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The benzofuran ring may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-benzofuran-3-carbaldehyde
  • 7-Methoxy-benzofuran-2-carbaldehyde
  • 5-Bromo-1-benzofuran-2-carbaldehyde

Uniqueness

2-Ethyl-1-benzofuran-3-carbaldehyde oxime is unique due to the presence of the ethyl group at the 2-position and the oxime functional group at the 3-position. These structural features confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.

Biological Activity

2-Ethyl-1-benzofuran-3-carbaldehyde oxime is an organic compound with the molecular formula C11H11NO2C_{11}H_{11}NO_2 and a molecular weight of approximately 189.211 g/mol. It is a derivative of benzofuran, characterized by a fused benzene and furan ring structure, with significant potential in biological applications. This article aims to explore its biological activities, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and research findings.

The compound is synthesized through the reaction of 2-Ethyl-1-benzofuran-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at temperatures between 0-5°C.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit notable antibacterial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Activity

Benzofuran compounds have been recognized for their anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The cytotoxic effects were evaluated using standard assays, revealing significant inhibition at low concentrations .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa10
MCF712
MCF7R15

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant capacity was assessed using various assays, showing effective scavenging of free radicals.

Table 3: Antioxidant Activity Assay Results

Assay TypeResult (IC50)
DPPH Scavenging25 µg/mL
ABTS Assay30 µg/mL

The biological activity of this compound is believed to stem from its structural features. The oxime functional group can form hydrogen bonds with biological targets, while the benzofuran moiety may interact with hydrophobic regions in proteins, enhancing binding affinity . This dual interaction mechanism is critical for its antimicrobial and anticancer activities.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antibacterial Efficacy : A study conducted on multiple bacterial strains demonstrated that derivatives of benzofuran significantly inhibited growth, suggesting potential therapeutic applications against resistant strains .
  • Anticancer Properties : Research involving the treatment of cancer cell lines with the compound showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Properties

IUPAC Name

(NE)-N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-10-9(7-12-13)8-5-3-4-6-11(8)14-10/h3-7,13H,2H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKQODPEAREPPX-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC=CC=C2O1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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